molecular formula C16H17N3O3 B11787426 5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole

5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole

Cat. No.: B11787426
M. Wt: 299.32 g/mol
InChI Key: ZLPPCPUPMYSARO-UHFFFAOYSA-N
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Description

5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a triazole ring, a furan ring, and a diethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethoxybenzaldehyde with furan-2-carbohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired triazole compound. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The triazole ring and furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted triazole and furan derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The furan ring and diethoxyphenyl group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole
  • 5-(3,4-Diethoxyphenyl)-3-(thiophen-2-yl)-1H-1,2,4-triazole
  • 5-(3,4-Diethoxyphenyl)-3-(pyridin-2-yl)-1H-1,2,4-triazole

Uniqueness

5-(3,4-Diethoxyphenyl)-3-(furan-2-yl)-1H-1,2,4-triazole is unique due to the presence of both the furan ring and the diethoxyphenyl group, which impart distinct chemical properties and reactivity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H17N3O3/c1-3-20-12-8-7-11(10-14(12)21-4-2)15-17-16(19-18-15)13-6-5-9-22-13/h5-10H,3-4H2,1-2H3,(H,17,18,19)

InChI Key

ZLPPCPUPMYSARO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CO3)OCC

Origin of Product

United States

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